(S)-Rasagiline

Beschreibung

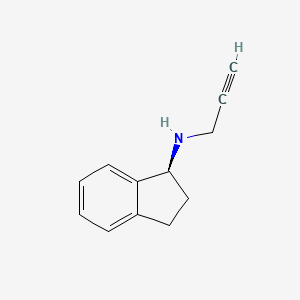

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232866 | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185517-74-2 | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185517-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rasagiline, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of (S)-Rasagiline: A Technical Guide

(S)-Rasagiline, marketed as Azilect®, is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor utilized in the management of Parkinson's disease. Its development represents a significant advancement in neuropharmacology, offering a selective mechanism of action to enhance dopaminergic activity in the brain. This technical guide provides an in-depth exploration of the discovery of this compound and a detailed overview of its chemical synthesis processes, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey of Rasagiline began in the 1970s with the synthesis of the racemic compound, N-propargyl-1-aminoindan (AGN-1135), by Aspro Nicholas.[1] However, its potential as a treatment for Parkinson's disease was later recognized by Professor Moussa B. H. Youdim and Professor John Finberg at the Technion-Israel Institute of Technology.[2][3] Their research, in collaboration with Teva Pharmaceutical Industries, identified the (R)-enantiomer, Rasagiline, as the pharmacologically active form, exhibiting potent and selective inhibition of MAO-B.[1][4] The (S)-enantiomer was found to be significantly less active.

This discovery was pivotal, as it offered a second-generation MAO-B inhibitor after selegiline, but with a distinct metabolic profile. Unlike selegiline, which is metabolized to amphetamine derivatives, Rasagiline is metabolized to (R)-1-aminoindan, which is non-amphétaminique.

Following extensive preclinical and clinical development, Rasagiline received its first approval in Israel and Europe in 2005 for the treatment of Parkinson's disease. The U.S. Food and Drug Administration (FDA) granted approval in 2006.

Chemical Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its therapeutic efficacy. Various synthetic strategies have been developed to obtain the desired (R)-enantiomer with high purity. These methods can be broadly categorized into classical resolution, enantioselective synthesis, and biocatalytic approaches.

Classical Resolution of Racemic N-Propargyl-1-aminoindan

One of the earliest and most straightforward methods for obtaining enantiomerically pure Rasagiline involves the resolution of a racemic mixture of N-propargyl-1-aminoindan. This is typically achieved by fractional crystallization using a chiral resolving agent.

Experimental Protocol:

-

Synthesis of Racemic N-Propargyl-1-aminoindan: Racemic 1-aminoindan is reacted with a propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile). The reaction mixture is heated, and after completion, the racemic product is isolated.

-

Resolution: The racemic N-propargyl-1-aminoindan is dissolved in a suitable solvent, and a chiral acid, most commonly L-(+)-tartaric acid, is added.

-

Fractional Crystallization: The diastereomeric salt of (R)-Rasagiline with the chiral acid preferentially crystallizes from the solution upon cooling.

-

Isolation of (R)-Rasagiline: The crystallized salt is collected by filtration and then treated with a base to liberate the free (R)-Rasagiline base.

-

Salt Formation: The final step involves the formation of a pharmaceutically acceptable salt, typically the mesylate salt, by reacting the free base with methanesulfonic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 3. One-step asymmetric synthesis of (R)- and this compound by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Chemical properties and molecular structure of (S)-Rasagiline

An In-depth Technical Guide on the Chemical Properties and Molecular Structure of (S)-Rasagiline

Introduction

This compound, also known by its developmental code name TVP-1022, is the S(-)-enantiomer of the potent anti-Parkinson's agent, Rasagiline. While (R)-Rasagiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and is the pharmacologically active component of the drug Azilect®, this compound is the relatively inactive stereoisomer.[1][2] It is over three orders of magnitude less effective in its inhibition of MAO-B compared to its R(+) counterpart.[3] Consequently, this compound is primarily utilized in research as a reference compound for chiral separation studies and as a critical impurity to be monitored and controlled during the synthesis and manufacturing of pharmaceutical-grade (R)-Rasagiline.[4] This guide provides a detailed overview of the molecular structure, physicochemical properties, and relevant biological pathways associated with the rasagiline molecule.

Molecular Structure and Stereochemistry

This compound is a secondary cyclic benzylamine propargylamine.[1] Its core structure consists of an indane moiety, where a cyclopentane ring is fused to a benzene ring. The molecule's single chiral center is located at the C1 position of the indane ring, which is bonded to a propargylamine group. In this compound, the stereochemistry at this carbon center is of the S configuration. This specific spatial arrangement is critical, as it dictates the molecule's interaction with the active site of the MAO-B enzyme, rendering it significantly less potent than the R-enantiomer.

| Identifier | Value |

| IUPAC Name | (1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |

| Synonyms | TVP-1022, S-PAI, (S)-N-propargyl-1-aminoindan |

| CAS Number | 185517-74-2 (Free Base) |

| Chemical Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Table 1: Identifiers and Molecular Properties of this compound. |

Chemical and Physical Properties

The physicochemical properties of enantiomers are identical in achiral environments. Therefore, properties such as melting point, boiling point, and pKa for this compound are expected to be the same as those reported for (R)-Rasagiline or the racemic mixture. Differences only arise in their interaction with other chiral entities or with plane-polarized light (optical rotation).

| Property | Value | Notes |

| Melting Point | 148 °C | Data for (R)-Rasagiline free base. The mesylate salt has a higher melting point (approx. 155-158 °C). |

| Boiling Point | 305.5 ± 30.0 °C (Predicted) | Predicted value for the free base. |

| pKa | 6.95 ± 0.20 (Predicted) | Predicted value for the protonated amine. |

| Solubility | DMSO: 38 mg/mL (221.91 mM)Ethanol: SolubleWater: Sparingly soluble (as free base) | The mesylate salt is freely soluble in water and ethanol. |

| Table 2: Physicochemical Data for Rasagiline. Note: Values are for the free base unless specified and are expected to be identical for both (R) and (S) enantiomers. |

Experimental Protocols

Protocol 1: Chiral Purity and Enantiomeric Separation by UHPLC

This method is used to separate and quantify the (S)-enantiomer from the active (R)-enantiomer.

-

Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a UV detector.

-

Column: Chiralpak® AGP (α1-acid glycoprotein) column (50 mm × 2.1 mm, 5 μm).

-

Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Prepare a standard stock solution of this compound (e.g., 3 mg in 100 mL of water).

-

Prepare the sample solution by dissolving the rasagiline mesylate test article in water to a known concentration (e.g., 20 mg in 100 mL).

-

Set the column temperature and other instrument parameters as required.

-

Inject the standard and sample solutions into the UHPLC system.

-

The enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

Quantify the amount of the (S)-enantiomer impurity by comparing its peak area to that of the standard. The limit of quantification for this method is approximately 0.2 μg/mL.

-

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

-

Materials: The compound of interest (this compound), selected solvent (e.g., phosphate-buffered saline pH 7.4), orbital shaker with temperature control, centrifuge, and an analytical system (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.45 µm filter). This step must be performed carefully to avoid disturbing the equilibrium.

-

Accurately dilute a sample of the clear supernatant.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, by comparing the result against a calibration curve prepared with known standards.

-

Calculate the original solubility in units such as mg/mL or mol/L.

-

Signaling Pathways and Mechanism of Action

While this compound itself is a weak MAO-B inhibitor, the rasagiline molecular scaffold is extensively studied. The following pathways are primarily associated with the pharmacologically active (R)-enantiomer but are fundamental to understanding the molecule's biological context.

MAO-B Inhibition Pathway

The primary mechanism of (R)-Rasagiline is the irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane that is responsible for degrading monoamine neurotransmitters like dopamine. By inhibiting MAO-B, (R)-Rasagiline increases the synaptic concentration of dopamine, which alleviates the motor symptoms of Parkinson's disease.

MAO-B Inhibition by (R)-Rasagiline.

Neuroprotective Anti-Apoptotic Pathways

Independent of its MAO-B inhibition, (R)-Rasagiline has demonstrated significant neuroprotective and anti-apoptotic properties, which are attributed to its propargylamine moiety. These effects involve the modulation of multiple cell survival signaling cascades, particularly those centered around mitochondrial function. Rasagiline has been shown to activate protein kinase C (PKC) and the Akt/Nrf2 signaling pathway. This leads to the upregulation of pro-survival proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins such as Bax and Bad. These actions stabilize the mitochondrial membrane, prevent the opening of the mitochondrial permeability transition pore (mPTP), block the release of cytochrome c, and ultimately inhibit the activation of caspase-3, a key executioner of apoptosis.

Proposed Neuroprotective Pathways of Rasagiline.

References

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (S)-Rasagiline: An In-depth Enantiomeric Analysis

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of the biological activity of (S)-Rasagiline, the S(-) enantiomer of the potent anti-Parkinsonian drug Rasagiline. While (R)-Rasagiline is a well-established irreversible inhibitor of monoamine oxidase B (MAO-B), its enantiomer, this compound (also known as TVP-1022), exhibits a distinctly different pharmacological profile. This document synthesizes preclinical data to compare the enantiomers, focusing on their differential MAO-B inhibition and their shared, MAO-independent neuroprotective properties.

Enantioselectivity in Monoamine Oxidase B Inhibition

The primary mechanism of action for (R)-Rasagiline in the treatment of Parkinson's disease is the potent and selective irreversible inhibition of MAO-B.[1][2] This enzyme is crucial in the metabolic degradation of dopamine in the brain.[1][3] By inhibiting MAO-B, (R)-Rasagiline increases extracellular dopamine levels in the striatum, thereby alleviating motor symptoms.[3]

In stark contrast, the (S)-enantiomer, this compound, is a significantly weaker inhibitor of MAO. Preclinical studies have demonstrated that this compound is over 1,000 times less potent as an MAO inhibitor compared to its (R)-counterpart. This pronounced stereoselectivity underscores the specific structural requirements for potent inhibition at the MAO-B active site. The propargylamine group of (R)-Rasagiline binds covalently to the N5 nitrogen of the flavin residue of the enzyme, leading to its irreversible inactivation.

| Compound | Target | IC₅₀ (Rat Brain) | Potency Relative to (R)-Rasagiline |

| (R)-Rasagiline | MAO-B | 4.43 nM | - |

| MAO-A | 412 nM | - | |

| This compound (TVP-1022) | MAO-B | Very Weak | >1,000x Weaker |

| MAO-A | Very Weak | Not specified |

Table 1: Comparative in vitro inhibitory activity of Rasagiline enantiomers against monoamine oxidase (MAO) A and B.

Experimental Protocol: In Vitro MAO Inhibition Assay

A generalized protocol for determining the MAO inhibitory activity of a compound is outlined below.

-

Enzyme Source: Homogenates of rat brain tissue or recombinant human MAO-A and MAO-B are used as the enzyme source.

-

Substrate: A suitable substrate for MAO-B, such as benzylamine or phenylethylamine, is used. For MAO-A, clorgyline or serotonin are common substrates.

-

Incubation: The enzyme source is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period at 37°C.

-

Reaction Initiation: The reaction is started by adding the substrate.

-

Detection: The rate of product formation (e.g., benzaldehyde from benzylamine) is measured over time. This can be done using spectrophotometry to detect changes in absorbance or fluorometry to measure fluorescent products.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotective Activity Independent of MAO Inhibition

A significant finding in the pharmacology of Rasagiline is that its neuroprotective properties are not contingent on MAO-B inhibition. Crucially, both (R)-Rasagiline and the MAO-inactive this compound demonstrate neuroprotective effects in a variety of preclinical models, suggesting this activity resides within the shared N-propargyl-1-aminoindan structure.

This neuroprotection has been observed in neuronal cell cultures against various neurotoxins and in in vivo models of global ischemia, neurotrauma, and stroke.

| Model | Compound | Dose | Observed Neuroprotective Effect |

| Salt-loaded stroke-prone hypertensive rats | (R)-Rasagiline | 3 mg/kg/day | Significantly increased survival, delayed stroke, decreased incidence. |

| This compound | 6 mg/kg/day | Significantly increased survival, delayed stroke, decreased incidence. | |

| Permanent middle cerebral artery occlusion (MCAO) in rats | (R)-Rasagiline | 1-3 mg/kg | Improved neurological score, reduced infarct volume by up to 49%. |

| This compound | Not specified | Less effective than (R)-Rasagiline, but still showed significant improvement in neurological score and infarct volume vs. saline. |

Table 2: Comparative in vivo neuroprotective effects of Rasagiline enantiomers.

The proposed mechanism for this anti-apoptotic effect involves the modulation of key cell survival and death pathways. The propargylamine moiety is believed to protect mitochondrial viability by:

-

Activating anti-apoptotic proteins like Bcl-2.

-

Activating protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling.

-

Downregulating pro-apoptotic proteins such as Bax.

Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against Oxidative Stress)

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC12) is cultured under standard conditions.

-

Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

-

Induction of Toxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), is added to the culture medium to induce oxidative stress and apoptosis. Control wells receive vehicle only.

-

Incubation: The cells are incubated with the toxin for a period sufficient to induce significant cell death (e.g., 24 hours).

-

Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells.

-

Data Analysis: The viability of cells treated with the test compound and toxin is compared to cells treated with the toxin alone. Results are expressed as a percentage of the viability of untreated control cells.

Pharmacokinetics of Rasagiline

Pharmacokinetic data for this compound is not extensively reported, as clinical development has focused exclusively on the active (R)-enantiomer. The data presented here pertains to (R)-Rasagiline and provides a general profile for the N-propargyl-1-aminoindan structure.

(R)-Rasagiline is rapidly absorbed after oral administration. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, (R)-1-aminoindan. This metabolite is not an amphetamine derivative and is considered inactive as an MAO inhibitor, though some studies suggest it may possess neuroprotective properties of its own.

| Parameter | Value (for (R)-Rasagiline) | Reference |

| Absolute Bioavailability | ~36% | |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 0.5 - 1.0 hours | |

| Plasma Protein Binding | 88 - 94% | |

| Metabolism | Hepatic, primarily via CYP1A2 | |

| Major Metabolite | (R)-1-aminoindan | |

| Elimination Half-life (t₁/₂) | ~3 hours |

Table 3: Summary of Pharmacokinetic Parameters for (R)-Rasagiline.

Conclusion

The biological activities of the enantiomers of Rasagiline are sharply delineated. (R)-Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B, a property that forms the basis of its therapeutic efficacy in Parkinson's disease. In contrast, this compound is virtually inactive as an MAO inhibitor.

However, both enantiomers share a common and significant biological property: the capacity to confer neuroprotection through mechanisms independent of MAO inhibition. This anti-apoptotic activity, linked to the propargylamine moiety, involves the modulation of critical cell survival pathways, including the upregulation of Bcl-2 family proteins. The demonstration of neuroprotective effects by the MAO-inactive (S)-enantiomer provides compelling evidence that this action is a distinct pharmacological feature of the core molecule, separate from its effects on dopamine metabolism. This understanding is critical for the design of future neuroprotective agents, where MAO inhibition may not be a required or desired characteristic.

References

A Technical Guide to the Stereoselective Inhibition of Monoamine Oxidase-B (MAO-B) by Rasagiline Enantiomers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline is a potent, second-generation, irreversible inhibitor of monoamine oxidase-B (MAO-B) utilized in the symptomatic management of Parkinson's disease.[1] Marketed as the single enantiomer (R)-N-propargyl-1-aminoindan, its pharmacological activity is critically dependent on its stereochemistry. This technical guide provides an in-depth comparison of the MAO-B inhibitory activities of the (R)- and (S)-enantiomers of rasagiline. We present quantitative data on inhibitory potency, detail a standard experimental protocol for assessing MAO-B inhibition, and visualize the mechanism of action and experimental workflows. The data conclusively demonstrate that the (R)-enantiomer is responsible for the potent, selective inhibition of MAO-B, while the (S)-enantiomer is substantially less active.

Introduction to Rasagiline and MAO-B Inhibition

Monoamine oxidase-B is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[2] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels in the striatum. By inhibiting MAO-B, the breakdown of synaptic dopamine is reduced, thereby increasing its availability and alleviating motor symptoms.[3]

Rasagiline, chemically N-propargyl-1-(R)-aminoindan, is an irreversible inhibitor that covalently binds to the N5 of the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[4] This action is highly selective for MAO-B over the MAO-A isoform at therapeutic doses, which avoids the risk of hypertensive crisis (the "cheese effect") associated with non-selective MAO inhibitors.[4] The clinical efficacy of rasagiline is entirely attributable to the (R)-enantiomer.

Comparative Inhibitory Activity: (R)-Rasagiline vs. (S)-Rasagiline

The inhibitory potency of the two enantiomers of rasagiline against MAO-B differs dramatically. The (R)-enantiomer is a highly potent inhibitor, whereas the (S)-enantiomer is significantly weaker, often described as being thousands of times less potent or effectively inactive as a MAO-B inhibitor. This stereoselectivity is a critical aspect of its drug profile. While direct comparative IC50 values are not always published due to the low activity of the S-isomer, the available data underscores this profound difference.

Table 1: Comparative MAO-B Inhibitory Potency

| Compound | Target Enzyme | IC50 Value (Human Brain) | Potency Description |

| (R)-Rasagiline | Human MAO-B | 14 nM | High Potency, Irreversible Inhibitor |

| This compound (TVP-1022) | Human MAO-B | Not typically quantified | Described as "not a MAO inhibitor" |

Mechanism of Stereoselective Inhibition

(R)-Rasagiline's high affinity and inhibitory activity are dictated by the precise orientation of its propargyl group within the active site of MAO-B, which allows for the formation of a covalent flavin-inhibitor adduct. The different spatial arrangement of the (S)-enantiomer prevents this optimal orientation, drastically reducing its binding affinity and inhibitory capability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studies with rasagiline, a MAO-B inhibitor, in experimental focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on N-propargyl-1-aminoindan Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the enantiomers of N-propargyl-1-aminoindan, with a primary focus on the pharmacologically active R-enantiomer, Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor. This document details the synthesis, chiral resolution, and key pharmacological evaluations of these compounds, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing critical pathways and workflows.

Introduction

N-propargyl-1-aminoindan (PAI) exists as two enantiomers: the (R)-enantiomer (Rasagiline) and the (S)-enantiomer. Early research quickly identified (R)-PAI as a potent, selective, and irreversible inhibitor of MAO-B, an enzyme centrally involved in the degradation of dopamine in the brain.[1] This selective inhibition led to its development as a therapeutic agent for Parkinson's disease.[2] In contrast, the (S)-enantiomer is significantly less active as an MAO-B inhibitor.[3][4] Beyond its effects on MAO-B, Rasagiline has been shown to possess neuroprotective properties that are independent of its enzyme-inhibiting activity, involving the modulation of intracellular signaling pathways related to cell survival and apoptosis.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early in vitro and in vivo studies on the N-propargyl-1-aminoindan enantiomers, highlighting the stereoselectivity of their interaction with monoamine oxidase enzymes.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition

| Compound | Target Enzyme | Species | IC50 (nM) | Reference(s) |

| (R)-N-propargyl-1-aminoindan (Rasagiline) | MAO-B | Rat Brain | 4.43 ± 0.92 | |

| MAO-A | Rat Brain | 412 ± 123 | ||

| (S)-N-propargyl-1-aminoindan | MAO-B | Rat Brain | >10,000 | |

| MAO-A | Rat Brain | ~4,000 |

Table 2: Ex Vivo Monoamine Oxidase (MAO) Inhibition in Rats

| Compound | Target Enzyme | Tissue | ED50 (mg/kg) | Reference(s) |

| (R)-N-propargyl-1-aminoindan (Rasagiline) | MAO-B | Brain | 0.1 ± 0.01 | |

| Liver | 0.042 ± 0.0045 | |||

| MAO-A | Brain | 6.48 ± 0.81 | ||

| Liver | 2.38 ± 0.35 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, resolution, and key pharmacological and neuroprotective assays cited in early research.

Synthesis and Chiral Resolution of N-propargyl-1-aminoindan Enantiomers

The synthesis of N-propargyl-1-aminoindan typically involves two key stages: the resolution of racemic 1-aminoindan to obtain the desired enantiomer, followed by N-propargylation.

Logical Workflow for Synthesis and Resolution

References

- 1. mdpi.com [mdpi.com]

- 2. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(S)-Rasagiline (TVP-1022): A Deep Dive into its Neuroprotective Mechanisms

(S)-Rasagiline (TVP-1022) , the R-enantiomer of N-propargyl-1-aminoindan, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B). While its therapeutic efficacy in Parkinson's disease is primarily attributed to the symptomatic relief provided by inhibiting dopamine catabolism, a substantial body of preclinical evidence indicates that Rasagiline possesses significant neuroprotective properties that are largely independent of its MAO-B inhibitory activity. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound, focusing on its core molecular targets and the intricate signaling pathways it modulates to confer neuroprotection. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

Core Mechanism of Action: Beyond MAO-B Inhibition

The neuroprotective effects of Rasagiline are multifaceted and are significantly attributed to its propargylamine moiety.[1][2][3][4][5] This is evidenced by the fact that its S-enantiomer, TVP-1022, which is over 1,000 times less potent as an MAO-B inhibitor, exhibits comparable neuroprotective activity in various in vitro and in vivo models. The proposed mechanisms converge on the prevention of apoptosis and the promotion of cell survival through the modulation of key signaling cascades, regulation of mitochondrial function, and the induction of neurotrophic factors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and neuroprotective effects of this compound and its less active S-enantiomer, TVP-1022.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Enzyme | Species/Tissue | IC50 Value | Reference |

| (R)-Rasagiline | MAO-B | Rat Brain | 4.43 nM | |

| (R)-Rasagiline | MAO-A | Rat Brain | 412 nM | |

| (R)-Rasagiline | MAO-B | Human Brain | 14 nM | |

| (R)-Rasagiline | MAO-A | Human Brain | 700 nM | |

| This compound (TVP-1022) | MAO-B | - | >1,000-fold less potent than (R)-Rasagiline |

Table 2: Neuroprotective and Signaling Effects of this compound in PC12 Cells

| Experimental Model | Parameter Measured | Rasagiline Concentration | Effect | Reference |

| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Neuroprotection (Cell Viability) | 3-10 µM | 20-80% dose-dependent increase | |

| OGD/R | Reactive Oxygen Species (ROS) Production | 10 µM | 15% reduction | |

| OGD/R | GAPDH Nuclear Translocation | 10 µM | 75-90% reduction | |

| OGD/R | Akt Phosphorylation | 10 µM | 50% increase | |

| OGD/R | Nrf2 Nuclear Translocation | 1-5 µM | 40-90% increase | |

| OGD/R | Antioxidant Enzyme mRNA (HO-1, NQO1, Catalase) | 1-5 µM | 1.8-2.0-fold increase | |

| OGD/R | Bcl-2 Protein Expression | 10 µM | 70% increase | |

| OGD/R | Cleaved Caspase-3 and PARP Levels | 10 µM | 60-80% reduction | |

| Serum Deprivation | PKC Phosphorylation | 0.1-10 µM | Stimulation | |

| Serum Deprivation | Bcl-xL, Bcl-w, BDNF mRNA | 0.1-10 µM | Upregulation | |

| Serum Deprivation | Bad, Bax mRNA | 0.1-10 µM | Downregulation |

Key Signaling Pathways

The neuroprotective effects of Rasagiline are mediated through several interconnected signaling pathways.

Akt/Nrf2 Redox-Signaling Pathway

Rasagiline has been shown to activate the Akt/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Upon activation, Akt (also known as Protein Kinase B) phosphorylates and activates various downstream targets, leading to cell survival. One of these targets is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Rasagiline promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase. This leads to an enhanced cellular defense against oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of (S)-Rasagiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Rasagiline, marketed under the brand name Azilect®, is a second-generation, potent, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] It is indicated for the treatment of idiopathic Parkinson's disease (PD), both as an initial monotherapy in early-stage patients and as an adjunctive therapy with levodopa in more advanced stages of the disease.[2][3] Unlike its predecessor, selegiline, this compound is not metabolized into potentially neurotoxic amphetamine-like derivatives, which represents a significant therapeutic advantage.[3] Its primary pharmacological effect is to increase the synaptic concentration of dopamine in the striatum by preventing its degradation. Furthermore, extensive preclinical research suggests that rasagiline possesses neuroprotective properties that are independent of its MAO-B inhibitory activity, potentially slowing the progression of neurodegeneration. This guide provides a comprehensive overview of the pharmacological mechanisms, pharmacokinetic profile, neuroprotective signaling pathways, and toxicological data related to this compound.

Pharmacology

Mechanism of Action

The principal mechanism of action of this compound is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B). MAO-B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine in the human brain. By forming a covalent bond with the flavin cofactor of the enzyme, rasagiline inactivates MAO-B, leading to a reduction in dopamine catabolism. This results in elevated extracellular levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.

At recommended therapeutic doses (0.5-1 mg/day), rasagiline exhibits high selectivity for MAO-B over MAO-A, the latter being the predominant isoform in the gastrointestinal tract responsible for metabolizing dietary amines like tyramine. This selectivity is crucial for minimizing the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.

Figure 1: Primary Mechanism of this compound Action.

Pharmacodynamics: MAO-B Selectivity

The clinical efficacy and safety of rasagiline are heavily dependent on its high selectivity for MAO-B. In vitro studies using rat and human brain homogenates have quantified this selectivity. Rasagiline is significantly more potent at inhibiting MAO-B compared to MAO-A.

| Parameter | Species/Tissue | MAO-B | MAO-A | Selectivity Ratio (A/B) | Reference |

| IC50 | Rat Brain | 4.43 ± 0.92 nM | 412 ± 123 nM | ~93 | |

| IC50 | Human Brain | 14 nM | 700 nM | ~50 |

IC50: The half-maximal inhibitory concentration.

Ex vivo studies in rats further confirm this selectivity, with the dose required to inhibit 50% of MAO-B activity (ED50) being substantially lower than that for MAO-A. This dose-dependent selectivity is critical, as higher doses of rasagiline can lead to the inhibition of MAO-A, increasing the risk of adverse events.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with its pharmacokinetic profile characterized by swift absorption and extensive metabolism.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~36% | |

| Tmax (Time to Peak Plasma Conc.) | 0.5 - 1.0 hours | |

| Cmax (Peak Plasma Conc. at 1 mg dose) | ~2.5 ng/mL | |

| Plasma Protein Binding | 88 - 94% | |

| Elimination Half-life (t1/2) | 1.5 - 3.5 hours | |

| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | |

| Major Metabolite | (R)-1-aminoindan | |

| Excretion | ~62% in urine, ~7% in feces |

Note: Due to its irreversible mechanism of action, the short pharmacokinetic half-life of rasagiline does not correlate with its long-lasting pharmacodynamic effect on MAO-B inhibition, which can last for over a week.

Rasagiline undergoes extensive hepatic biotransformation, primarily via N-dealkylation catalyzed by the cytochrome P450 enzyme CYP1A2. This process yields its main, pharmacologically inactive metabolite, (R)-1-aminoindan. Minor metabolic pathways include hydroxylation. Less than 1% of the drug is excreted unchanged in the urine. Co-administration with potent CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) can significantly increase rasagiline plasma concentrations, necessitating a dose reduction to 0.5 mg/day.

Figure 2: Metabolic Pathway of this compound.

Neuroprotective Effects & Signaling Pathways

Beyond its symptomatic effects via MAO-B inhibition, this compound has demonstrated significant neuroprotective properties in numerous preclinical models. This activity is largely attributed to its propargylamine moiety and appears to be independent of MAO-B inhibition. The neuroprotective mechanisms involve the modulation of multiple intracellular signaling pathways that prevent apoptosis and mitigate oxidative stress.

Key pathways include:

-

Modulation of the Bcl-2 Family: Rasagiline has been shown to upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bad and Bax. This shifts the cellular balance towards survival and prevents the initiation of the mitochondrial apoptosis cascade.

-

Activation of Protein Kinase C (PKC) and Akt/Nrf2 Signaling: Rasagiline activates survival signaling cascades, including the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic factors. Furthermore, rasagiline promotes the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 and catalase, bolstering the cell's defense against oxidative stress.

Figure 3: Key Neuroprotective Signaling Pathways of this compound.

Toxicological Profile

Preclinical Toxicology

Preclinical studies in animals have established the safety profile of rasagiline. High-dose administration in rats revealed effects related to the loss of MAO-B selectivity, including reduced food intake and hyperactivity. Carcinogenicity studies in mice showed an increase in lung tumors, though the relevance to human risk is considered complex. Rasagiline was not found to be mutagenic in a battery of standard assays.

| Study Type | Species | Key Findings | Reference |

| Carcinogenicity (2-year) | Rat | Single occurrence of malignant melanoma in a high-dose male; not considered a clear carcinogenic signal. | |

| Carcinogenicity (2-year) | Mouse | Dose-related increase in alveolar/bronchiolar adenomas and carcinomas in both sexes. | |

| Genotoxicity | In vitro/In vivo | Positive in one in vitro mouse lymphoma assay at cytotoxic concentrations; negative in other mutagenicity and clastogenicity assays. | |

| Repeat-Dose Toxicity | Rat | At high doses (>250-fold human exposure), effects were related to loss of MAO-B selectivity (e.g., hyperactivity, weight loss). |

Clinical Safety and Tolerability

This compound is generally well-tolerated in the clinical setting. In monotherapy trials, the adverse effect profile was similar to that of placebo. When used as an adjunct to levodopa, adverse effects are typically dopaminergic in nature and can often be managed by reducing the levodopa dosage.

Common Adverse Events (Incidence ≥2% and greater than placebo):

-

As Monotherapy: Headache, dizziness, insomnia, infection.

-

As Adjunct to Levodopa: Dyskinesia, accidental injury, nausea, weight loss, constipation, postural hypotension, arthralgia.

Serious Adverse Events and Precautions:

-

Serotonin Syndrome: Co-administration with other MAOIs, SSRIs, SNRIs, tricyclic antidepressants, and certain opioids (meperidine, tramadol, methadone) is contraindicated due to the risk of this potentially life-threatening condition. A 14-day washout period is required when switching to or from these medications.

-

Hypertensive Crisis (Tyramine Interaction): While rasagiline's MAO-B selectivity at therapeutic doses minimizes this risk, it is not entirely absent. The loss of selectivity at higher doses means that tyramine-rich foods (e.g., aged cheeses, cured meats) should be avoided if the recommended dose is exceeded.

Figure 4: Logic of the Tyramine (Cheese Effect) Interaction.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a typical high-throughput method for determining the IC50 value of a test compound against MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will decrease this rate.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., Tyramine)

-

High-Sensitivity Fluorescent Probe (e.g., Amplex Red)

-

Developer Enzyme (e.g., Horseradish Peroxidase, HRP)

-

Positive Control Inhibitor (e.g., Selegiline, Rasagiline)

-

Test Compound

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound and the positive control (Selegiline) in DMSO.

-

Perform serial dilutions in MAO-B Assay Buffer to create a range of concentrations (e.g., 10x final concentration). Ensure the final DMSO concentration in the assay does not exceed 1-2%.

-

-

Assay Plating:

-

Add 10 µL of each diluted test compound concentration to respective wells.

-

For "Enzyme Control" (100% activity) wells, add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

-

For "Blank" (no enzyme) wells, add 10 µL of Assay Buffer.

-

-

Enzyme Addition & Pre-incubation:

-

Prepare a working solution of MAO-B enzyme in cold Assay Buffer.

-

Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.

-

Add 40 µL of Assay Buffer to the "Blank" wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in Assay Buffer according to the kit manufacturer's recommendations.

-

Add 50 µL of the Reaction Mix to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

-

Subtract the slope of the "Blank" from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the "Enzyme Control" (0% inhibition).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Figure 5: Workflow for In Vitro MAO-B Inhibition Assay.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of MAO-B with a well-defined pharmacological profile. Its primary mechanism provides symptomatic relief in Parkinson's disease by increasing dopaminergic activity. The drug's favorable pharmacokinetic properties allow for once-daily dosing, and its metabolism, which avoids the production of amphetamine derivatives, distinguishes it from older MAO-B inhibitors. Furthermore, a compelling body of preclinical evidence highlights its neuroprotective capabilities, mediated through anti-apoptotic and antioxidant signaling pathways. The clinical safety profile is well-established, with predictable dopaminergic side effects and manageable drug-drug interactions, primarily concerning serotonergic agents and CYP1A2 inhibitors. This comprehensive profile makes this compound a cornerstone therapy in the management of Parkinson's disease.

References

An In-depth Technical Guide to the Initial In-Vitro Experimental Studies of (S)-Rasagiline

For Researchers, Scientists, and Drug Development Professionals

(S)-Rasagiline [N-propargyl-1(R)-aminoindan], commercially known as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Initially developed for the symptomatic treatment of Parkinson's disease (PD), subsequent in-vitro studies have revealed a multifaceted pharmacological profile, including significant neuroprotective properties that are independent of its MAO-B inhibitory activity.[4][5] This technical guide provides a comprehensive overview of the foundational in-vitro experimental studies that have elucidated the mechanisms of action of this compound, focusing on its enzymatic inhibition, anti-apoptotic signaling, and the methodologies employed to uncover these properties.

Core Mechanism: Selective MAO-B Inhibition

This compound's primary and most well-characterized mechanism is the selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. This inhibition leads to increased dopamine levels, which helps alleviate the motor symptoms of Parkinson's disease. The inhibitory action is achieved through the formation of a covalent bond between the propargyl moiety of rasagiline and the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme.

Quantitative Analysis of MAO Inhibition

In-vitro studies using rat brain homogenates have quantified the potency and selectivity of this compound for MAO-B over MAO-A. These findings are crucial for understanding its therapeutic window and low risk of the "cheese effect" associated with non-selective MAO inhibitors.

| Parameter | Enzyme | Value (nM) | Tissue Source | Reference |

| IC50 | MAO-B | 4.43 ± 0.92 | Rat Brain | |

| IC50 | MAO-A | 412 ± 123 | Rat Brain |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The significantly lower IC50 value for MAO-B demonstrates rasagiline's high selectivity.

Experimental Protocol: MAO Inhibition Assay

The determination of MAO-A and MAO-B inhibition is a cornerstone of in-vitro analysis for drugs like rasagiline.

Objective: To measure the IC50 values of this compound for MAO-A and MAO-B.

Methodology:

-

Tissue Preparation: Brain or liver tissues from rats are homogenized in a suitable buffer (e.g., phosphate buffer) to create a crude enzyme source.

-

Selective Inhibition (for MAO-B assay): To measure MAO-B activity specifically, the homogenate is pre-incubated with a selective MAO-A inhibitor, such as clorgyline.

-

Incubation: Aliquots of the tissue homogenate are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A specific substrate is added to initiate the enzymatic reaction. Tyramine is often used as it is a substrate for both MAO-A and MAO-B. The reaction produces hydrogen peroxide (H₂O₂).

-

Detection: The rate of H₂O₂ production is measured using a chromogenic solution containing reagents like vanillic acid, 4-aminoantipyrine, and peroxidase. The resulting color change is quantified spectrophotometrically at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The percentage of inhibition at each rasagiline concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

Caption: Workflow for a typical in-vitro MAO inhibition assay.

Neuroprotective and Anti-Apoptotic Mechanisms

A significant body of in-vitro evidence demonstrates that this compound possesses neuroprotective properties that are independent of MAO-B inhibition. These effects are largely attributed to the propargylamine moiety within its structure. The core of this activity lies in the modulation of cell survival and death signaling pathways, particularly those involving the mitochondria and the Bcl-2 family of proteins.

Modulation of the Apoptotic Cascade

In-vitro studies using neuronal cell lines like human dopaminergic SH-SY5Y and rat pheochromocytoma PC12 cells have shown that rasagiline can protect against apoptosis induced by various neurotoxins.

Key findings include:

-

Upregulation of Anti-Apoptotic Proteins: Rasagiline treatment increases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL at both the mRNA and protein levels.

-

Downregulation of Pro-Apoptotic Proteins: The expression of pro-apoptotic proteins like Bad and Bax is reduced.

-

Mitochondrial Stabilization: Rasagiline prevents the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Inhibition of Apoptotic Effectors: It inhibits the release of cytochrome c from mitochondria and the subsequent activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP).

-

Activation of Pro-Survival Kinases: The neuroprotective effects are linked to the activation of Protein Kinase C (PKC) and the Akt/Nrf2 signaling pathway.

Signaling Pathway Visualization

The following diagram illustrates the key molecular targets of this compound in the anti-apoptotic signaling pathway.

Caption: Anti-apoptotic signaling pathway modulated by this compound.

Experimental Protocol: Western Blot for Protein Expression

Objective: To quantify the changes in the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in neuronal cells following treatment with this compound and exposure to an apoptotic stimulus.

Methodology:

-

Cell Culture and Treatment: SH-SY5Y or PC12 cells are cultured. One group is pre-treated with this compound (e.g., 10 µM) before being exposed to an apoptotic inducer (e.g., serum deprivation, a neurotoxin like N-methyl(R)salsolinol, or oxygen-glucose deprivation). Control groups (untreated, toxin-only, rasagiline-only) are included.

-

Protein Extraction: After treatment, cells are harvested and lysed using a specific buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved caspase-3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured by an imaging system.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data. The relative protein expression levels are then compared across the different treatment groups.

Logical Relationship: Dual-Action Mechanism

This compound's therapeutic potential stems from two distinct, yet complementary, mechanisms. This relationship is critical to understanding its full pharmacological profile.

References

- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Availability of (S)-Rasagiline for Research: A Technical Guide

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the sourcing, availability, and experimental application of (S)-Rasagiline. This compound, also known as TVP-1022, is the S-enantiomer of Rasagiline. While the (R)-enantiomer, Rasagiline, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, the (S)-enantiomer is considered its relatively inactive counterpart in terms of MAO inhibition.[1][2][3] However, some studies suggest it may possess neuroprotective properties independent of this mechanism, making it a valuable tool for specific research applications.[4]

Chemical and Physical Properties

This compound is a secondary cyclic benzylamine propargylamine.[2] It is the S(–)-enantiomer of the chiral racemic compound AGN-1135. For research purposes, it is crucial to distinguish it from its active (R)-enantiomer and the racemic mixture.

| Property | Value | Reference |

| IUPAC Name | (S)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine | |

| Synonyms | TVP-1022, S-PAI | |

| CAS Number | 185517-74-2 | |

| Molecular Formula | C₁₂H₁₃N | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | White to tan powder | |

| Solubility | DMSO: 38 mg/mL (221.91 mM) | |

| Storage | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Solutions are unstable and should be prepared fresh. |

Sourcing and Availability for Research

This compound is available from several chemical suppliers for research use only and is not intended for human consumption. Researchers should always request a certificate of analysis to confirm the identity, purity, and enantiomeric excess of the compound.

| Supplier | Product Name | Catalog Number | Purity | Notes |

| Selleck Chemicals | This compound | E4978 | >98% | Also described as a click chemistry reagent due to its alkyne group. |

| MedchemExpress | This compound | HY-112615 | Not specified | Also available as the mesylate salt (TVP1022 mesylate). |

| TargetMol | This compound | T13252 | >98% | Available as a pre-dissolved solution in DMSO. |

| BOC Sciences | Rasagiline | 136236-51-6 | Not specified | Lists the CAS for the (R)-enantiomer but may offer custom synthesis for the (S)-enantiomer. |

Note: Availability, pricing, and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Mechanism of Action and Signaling Pathways

The primary mechanism of the active enantiomer, (R)-Rasagiline, is the selective and irreversible inhibition of MAO-B. This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases synaptic dopamine levels, which is therapeutic in Parkinson's disease. This compound is a very weak and poorly selective MAO inhibitor in comparison.

However, Rasagiline and potentially its (S)-enantiomer have demonstrated neuroprotective effects that may be independent of MAO-B inhibition. These effects are thought to be mediated by the modulation of signaling pathways involved in cell survival and apoptosis. Proposed mechanisms include the upregulation of anti-apoptotic proteins like Bcl-2, activation of protein kinase C (PKC) and the MAP kinase pathway, and protection of the mitochondrial membrane potential.

Figure 1: Simplified pathway of dopamine metabolism and (R)-Rasagiline's mechanism of action.

Figure 2: Proposed neuroprotective signaling pathways associated with Rasagiline.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducible research. The following sections outline methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Workflow

The synthesis of Rasagiline enantiomers often starts from 1-indanone. A common strategy involves the alkylation of the corresponding chiral 1-aminoindan. More recent methods utilize asymmetric synthesis to avoid resolution steps, such as using imine reductases or chiral phosphoric acid catalysts.

Figure 3: General workflow for the asymmetric synthesis of this compound.

A detailed protocol for asymmetric synthesis is described by Park et al. (2021), involving the reduction of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst and a Hantzsch ester, which can be scaled to the gram level.

Analytical Methods

Accurate quantification and characterization of this compound are critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

RP-HPLC Method for Quantification: A stability-indicating Reverse Phase HPLC (RP-HPLC) method can be used for the determination of Rasagiline in pharmaceutical products.

-

Column: ODS C18 RP Column (e.g., 150x4.6mm, 5µm).

-

Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., Phosphate Buffer, pH 7.0). The ratio may need optimization (e.g., 5:95 v/v Acetonitrile:water adjusted to pH 3.1).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at 210 nm or 290 nm.

-

Internal Standard: An appropriate internal standard (e.g., Acyclovir or Selegiline) should be used for accurate quantification.

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like acetonitrile. For biological samples, a liquid-liquid extraction may be necessary.

Figure 4: Workflow for the analysis of this compound using RP-HPLC.

In Vitro Experimental Protocols

This compound can be used in various in vitro assays to investigate its biological activity, particularly its potential neuroprotective effects.

Cell Viability and Proliferation Assays (e.g., MTT, BrdU): These assays are used to determine the effect of this compound on cell survival and growth.

-

Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and allow them to adhere.

-

Treatment: Treat cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. If investigating neuroprotection, an insult (e.g., an oxidative stressor like N-methyl(R)salsolinol) can be applied with or without this compound.

-

Incubation: Incubate for a specified period (e.g., 24-48 hours).

-

Assay:

-

MTT Assay: Add MTT reagent, incubate, and then add solubilization solution. Measure absorbance to determine metabolic activity as an indicator of cell viability.

-

BrdU Assay: Add BrdU labeling solution, incubate, and then follow the manufacturer's protocol for an ELISA-based detection of DNA synthesis as a measure of proliferation.

-

Mitochondrial Membrane Potential Assay: This assay assesses the effect of this compound on mitochondrial health, which is often compromised in neurodegenerative models.

-

Cell Culture and Treatment: Prepare and treat cells as described above.

-

Staining: Use a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1). In healthy cells with high potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

-

Analysis: Measure the red/green fluorescence ratio using a fluorescence microscope or plate reader. An increase in this ratio suggests stabilization of the mitochondrial membrane.

In Vivo Experimental Protocols

Animal models are used to study the effects of this compound in a whole organism.

Ischemia Model in Rats: Studies have investigated the neuroprotective effects of Rasagiline and its enantiomers in models of stroke.

-

Animal Model: Induce permanent middle cerebral artery occlusion (MCAO) in rats.

-

Drug Administration: Administer this compound (e.g., 1-3 mg/kg) via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion at specific time points relative to the MCAO procedure.

-

Outcome Measures:

-

Neurological Scoring: Assess motor and neurological deficits at various time points (e.g., 24 and 48 hours) using a neurological severity score (NSS).

-

Infarct Volume: Measure the volume of the necrotic brain region at the end of the study using methods like TTC staining or MRI.

-

-

Data Analysis: Compare the outcomes in the this compound-treated group to a saline-treated control group.

Researchers should adhere to all relevant institutional and national guidelines for the ethical use of animals in research.

Conclusion

This compound is a readily available research chemical that serves as an important control compound for its active enantiomer, (R)-Rasagiline. Its potential for MAO-independent neuroprotective effects makes it a molecule of interest for researchers investigating novel therapeutic strategies for neurodegenerative diseases. This guide provides a foundational framework for sourcing this compound and employing it in various experimental settings, from chemical analysis to in vivo studies. Adherence to detailed protocols and careful characterization of the compound are paramount for generating robust and reproducible scientific data.

References

The Genesis of a Parkinson's Therapeutic: A Comprehensive Review of the Discovery and Stereoisomeric Development of Rasagiline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, marketed under the brand name Azilect®, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease.[1] Its efficacy lies in its ability to increase dopamine levels in the brain, thereby alleviating the motor symptoms associated with the disease.[2][3] The development of Rasagiline is a compelling case study in stereopharmacology, where the therapeutic activity is confined to a single enantiomer. This whitepaper provides a comprehensive literature review of the discovery, synthesis, chiral separation, and pharmacological evaluation of Rasagiline and its isomers.

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, possesses a single chiral center, giving rise to two enantiomers: the therapeutically active R-enantiomer and the significantly less active S-enantiomer.[2][4] The discovery that the MAO-B inhibitory activity resides almost exclusively in the R-isomer prompted the development of stereospecific synthetic and analytical methods to ensure the production of an enantiomerically pure drug product.

Discovery and Early Development

The journey to Rasagiline began with the exploration of propargylamine derivatives as MAO inhibitors. An early analogue, SU-11739 (N-methyl-N-propargyl-1-aminoindan), was patented in 1965 but was found to be a non-selective MAO inhibitor with strong catecholamine-releasing effects. The racemic mixture of N-propargyl-1-aminoindan (AGN-1135) was discovered in the 1970s as a potential antihypertensive agent. Subsequent research by Teva Pharmaceuticals identified the R-isomer, Rasagiline (TVP-1012), as the active enantiomer responsible for the potent and selective inhibition of MAO-B. The S-enantiomer (TVP-1022) was found to be a very weak and poorly selective MAO inhibitor. This stereoselectivity in pharmacological activity underscored the necessity for enantiomerically pure Rasagiline for clinical use.

Stereoselective Synthesis of Rasagiline

The synthesis of enantiomerically pure Rasagiline has been a significant area of research, with various strategies developed to achieve high enantiomeric excess (ee). These methods can be broadly categorized into two approaches: resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic N-propargyl-1-aminoindan

One of the earliest and most practical methods for obtaining (R)-Rasagiline involved the resolution of a racemic mixture of N-propargyl-1-aminoindan using a chiral resolving agent. A process disclosed by Allegrini et al. utilized L-(+)-tartaric acid for the kinetic resolution of racemic N-propargyl-1-aminoindan.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

A more advanced and efficient method involves dynamic kinetic resolution, which can theoretically convert 100% of a racemic mixture into a single enantiomer. A novel synthetic route utilizing DKR was developed using Candida antarctica lipase B (CALB) and a Palladium nanocatalyst. This process achieved a high yield (>90%) and excellent enantioselectivity (>99% ee) for the chiral intermediate (R)-2,3-dihydro-1-indanamine.

Asymmetric Synthesis

Direct asymmetric synthesis offers a more elegant approach to producing enantiomerically pure compounds.

An enantioselective synthesis route using asymmetric transfer hydrogenation (ATH) of a cyclic propargyl imine intermediate has been developed. This method employs a chiral phosphoric acid catalyst with a Hantzsch ester to achieve high yield and enantioselectivity (>96% ee) on a gram scale.

A one-step enzymatic approach for the synthesis of (R)- and (S)-Rasagiline has been explored using imine reductases (IREDs). This method involves the reductive amination of the ketone precursor, offering a direct and environmentally friendly route to the chiral amine with high yields (up to 81%) and good enantiomeric excess (up to 90% ee).

Data on Synthetic Methods for Rasagiline Isomers

| Method | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB), Pd nanocatalyst | (R)-2,3-dihydro-1-indanamine | >90 | >99 | |

| Asymmetric Transfer Hydrogenation | Chiral phosphoric acid, Hantzsch ester | Rasagiline mesylate | - | >96 | |

| Reductive Amination | Imine Reductases (IREDs) | (R)-Rasagiline | up to 81 | up to 90 |

Chiral Separation of Rasagiline Enantiomers

The development of analytical methods to accurately determine the enantiomeric purity of Rasagiline is crucial for quality control in the pharmaceutical industry. Various chromatographic and electrophoretic techniques have been successfully employed for the chiral separation of Rasagiline enantiomers.

Capillary Electrophoresis (CE)

A pressure-assisted stereospecific capillary electrophoresis method was developed for the determination of the enantiomeric purity of (R)-Rasagiline. This method utilized sulfobutylether-β-cyclodextrin as a chiral selector and achieved baseline separation of the enantiomers. Molecular modeling and NMR studies revealed that the S-enantiomer forms a more stable inclusion complex with the cyclodextrin, explaining the separation mechanism.

Ultra-High Performance Liquid Chromatography (UHPLC)

A rapid reversed-phase UHPLC method for the enantiomeric separation of Rasagiline salts has been reported using a Chiralpak® AGP column. This method provides an alternative to normal-phase chiral LC and is compatible with UHPLC-MS techniques.

Data on Chiral Separation Methods for Rasagiline Isomers

| Method | Chiral Selector/Stationary Phase | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Capillary Electrophoresis | Sulfobutylether-β-cyclodextrin | 3.5 ± 0.1 | - | - | |

| UHPLC | Chiralpak® AGP column | - | 0.06 | 0.2 |

Experimental Protocols

Key Experiment: Chemoenzymatic Dynamic Kinetic Resolution of rac-1-aminoindan

-

Materials: Racemic 1-aminoindan (rac-1), Candida antarctica lipase B (CALB), Pd nanocatalyst, solvent (e.g., toluene).

-

Procedure:

-

To a solution of rac-1 in the chosen solvent, add CALB and the Pd nanocatalyst.

-

The reaction mixture is stirred under controlled temperature and atmosphere.

-

The lipase selectively acylates one enantiomer, while the Pd catalyst facilitates the in-situ racemization of the unreacted enantiomer.

-

The reaction is monitored for conversion and enantiomeric excess using chiral chromatography.

-

Upon completion, the acylated product is separated from the unreacted amine.

-

The acylated (R)-enantiomer is then deacylated to yield (R)-1-aminoindan with high enantiomeric purity.

-

Key Experiment: Chiral Separation by Capillary Electrophoresis

-

Instrumentation: Capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): 50 mM glycine-HCl buffer (pH 2) containing 30 mM sulfobutylether-β-cyclodextrin.

-

Applied Voltage: 12 kV (reversed polarity).

-

Temperature: 35°C.

-

Injection: Pressure injection (-25 mbar for 2 s).

-

Detection: UV detection at a specified wavelength.

-

Procedure:

-

The capillary is conditioned with the BGE.

-

The sample containing the Rasagiline enantiomers is injected into the capillary.

-

The voltage is applied, and the enantiomers are separated based on their differential interaction with the chiral selector in the BGE.

-

The separated enantiomers are detected as they pass the detector, and the peak areas are used to determine the enantiomeric purity.

-

Visualizing the Discovery and Development of Rasagiline

Synthetic Pathway to Rasagiline via Dynamic Kinetic Resolution

References

Methodological & Application

Standard Protocol for (S)-Rasagiline Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor, is a widely utilized compound in preclinical research, particularly in rodent models of Parkinson's disease. Its primary mechanism of action involves the inhibition of dopamine catabolism in the brain, leading to increased dopamine levels.[1] Furthermore, studies have indicated that Rasagiline possesses neuroprotective properties independent of its MAO-B inhibitory activity, potentially through the activation of cell survival pathways and induction of neurotrophic factors.[2][3][4] This document provides a detailed guide to the standard protocols for the administration of this compound in rodent models, including dosage, drug preparation, and relevant behavioral and neurochemical assessments.

Data Presentation: Quantitative Summary of this compound Administration in Rodents

The following tables summarize key quantitative data from various studies on the administration of this compound in rats and mice.

Table 1: this compound Administration in Rat Models

| Rodent Strain | Parkinson's Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |

| Sprague-Dawley | 6-OHDA | Daily subcutaneous injection | 0.8 mg/kg and 2.5 mg/kg | 6 weeks | Markedly increased survival of dopaminergic neurons (+97% and +119% respectively). The lower dose abolished motor stereotypies. | [5] |

| Wistar | Rotenone | Intraperitoneal injection (controlled-release microspheres) | Equivalent to 1 mg/kg/day | Every 15 days | Reversal in descent latency in catalepsy, akinesia, and swim tests. Markedly reverted degeneration of substantia nigra dopaminergic neurons. | |

| Not Specified | Not Applicable | Not Specified | 4.43 nM (IC50 for MAO-B) and 412 nM (IC50 for MAO-A) | In vitro | Demonstrates high selectivity for MAO-B over MAO-A in rat brain. |

Table 2: this compound Administration in Mouse Models